Ethyl 5-(2-pyridyl)-2-thiophenecarboxylate

Description

Chemical Identity and Nomenclature

This compound exists under multiple systematic nomenclature conventions, reflecting the complexity inherent in heterocyclic compound naming systems. According to the Chemical Abstracts Service, the compound is officially designated as 2-thiophenecarboxylic acid, 5-(2-pyridinyl)-, ethyl ester, while the International Union of Pure and Applied Chemistry nomenclature recognizes it as ethyl 5-(2-pyridinyl)-2-thiophenecarboxylate. These naming variations stem from different approaches to identifying the principal functional group and the heterocyclic ring systems present in the molecular structure.

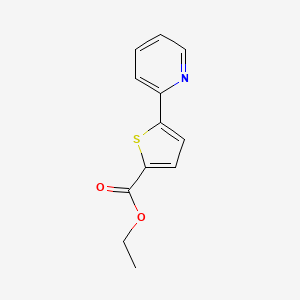

The compound's molecular architecture consists of a thiophene ring system substituted at the 2-position with an ethyl carboxylate group and at the 5-position with a 2-pyridyl substituent. The thiophene ring, a five-membered sulfur-containing heterocycle, serves as the central scaffold, while the pyridine ring, a six-membered nitrogen-containing heterocycle, functions as a pendant aromatic system. The ethyl ester functionality at the 2-position of the thiophene ring provides both synthetic versatility and potential for further chemical transformations.

Comprehensive characterization data reveals specific physical properties that define this compound's identity. The melting point ranges from 69 to 70 degrees Celsius, indicating a relatively low-melting crystalline solid at room temperature. The molecular weight of 233.29 daltons places it within the typical range for small-molecule pharmaceutical intermediates and building blocks. Spectroscopic identification relies on characteristic fingerprint regions corresponding to the pyridine nitrogen, thiophene sulfur, and ester carbonyl functionalities.

Historical Context in Heterocyclic Chemistry

The development of this compound must be understood within the broader historical context of heterocyclic chemistry, which represents one of the most significant areas of organic chemistry development since the nineteenth century. The thiophene component of this compound traces its origins to the pioneering work of Viktor Meyer in 1883, who discovered thiophene as a contaminant in benzene. Meyer's discovery emerged from investigations into the blue indophenin formation reaction between isatin, sulfuric acid, and crude benzene, which was previously attributed to benzene itself but ultimately revealed thiophene as the responsible component.

The historical progression of heterocyclic chemistry reveals a systematic development pattern that established the foundation for compounds like this compound. According to comprehensive historical surveys, the early discovery period of heterocyclic compounds began in the 1800s with several milestone achievements. Pyridine, the other key structural component, was first isolated by Anderson in 1849 through the pyrolysis of bones, while the broader understanding of heterocyclic systems evolved throughout the latter half of the nineteenth century.

The nomenclature systems that govern compounds like this compound originated from the work of Hantzsch in 1887 and independently by Widman in 1888, who developed systematic naming conventions for five- and six-membered nitrogen-containing rings. This Hantzsch-Widman system subsequently expanded to accommodate different ring sizes and various heteroatoms, forming the basis of contemporary International Union of Pure and Applied Chemistry nomenclature. The historical evolution demonstrates how early discoveries in heterocyclic chemistry established the theoretical and practical framework that enables the synthesis and characterization of complex multi-ring systems like this compound.

The significance of thiophene chemistry expanded considerably beyond Meyer's initial discovery, with subsequent research revealing the aromatic character of thiophene and its unique electronic properties. Unlike conventional thioethers, thiophene exhibits aromatic behavior due to the participation of sulfur lone electron pairs in the delocalized pi-electron system. This fundamental understanding of thiophene aromaticity provides the theoretical foundation for predicting and explaining the chemical behavior of more complex derivatives like this compound.

Significance in Pharmaceutical Intermediates and Material Science

The contemporary significance of this compound extends across multiple scientific disciplines, with particular prominence in pharmaceutical intermediate synthesis and advanced materials development. Research demonstrates that heterocyclic compounds containing both pyridine and thiophene functionalities exhibit unique electronic properties that make them valuable building blocks for various applications. The combination of electron-deficient pyridine and electron-rich thiophene creates distinctive electronic characteristics that influence both chemical reactivity and physical properties.

In the pharmaceutical sector, compounds structurally related to this compound serve as crucial intermediates in drug synthesis pathways. The carboxylic acid derivative, 5-(pyridin-2-yl)thiophene-2-carboxylic acid, with Chemical Abstracts Service number 119082-97-2, represents a key synthetic precursor that can be readily converted to various ester and amide derivatives. The presence of both nitrogen and sulfur heteroatoms provides multiple sites for molecular recognition and binding interactions, which are essential features in pharmaceutical design.

Materials science applications have emerged as a particularly promising area for this compound and related compounds. Recent research on alternating 2,6-linked pyridine-thiophene oligomers reveals that these systems exhibit remarkable optical and electrochemical properties. Systematic evaluation of these oligomers shows that six- and eight-ring systems display bright luminescence even in solid state, while longer oligomers demonstrate reduction potentials similar to those reported for pyridine-thiophene polymers. These findings suggest that compounds like this compound could serve as monomers or building blocks for advanced organic electronic materials.

The development of π-conjugated polymers incorporating pyridine-thiophene motifs represents another significant application area. Research on hydrogen-bonded pyridine-thieno[3,2-b]thiophene-pyridine building blocks demonstrates the potential for creating organic semiconducting materials with enhanced performance characteristics. These polymers exhibit p-type field-effect mobility values of 0.17 square centimeters per volt per second and power conversion efficiencies of 10.8 percent in polymer solar cell applications. The structural similarity between these successful building blocks and this compound suggests significant potential for materials science applications.

The strategic importance of this compound in contemporary chemical research stems from its versatile reactivity profile and the ability to undergo further chemical modifications. The ester functionality provides a convenient handle for synthetic elaboration, while the heterocyclic rings offer sites for electrophilic substitution, metalation, and cross-coupling reactions. This combination of synthetic accessibility and functional versatility positions the compound as a valuable intermediate for accessing more complex molecular architectures in both pharmaceutical and materials applications.

Properties

IUPAC Name |

ethyl 5-pyridin-2-ylthiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2S/c1-2-15-12(14)11-7-6-10(16-11)9-5-3-4-8-13-9/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKAOVXQAMNURHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(S1)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901258118 | |

| Record name | Ethyl 5-(2-pyridinyl)-2-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901258118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773135-02-7 | |

| Record name | Ethyl 5-(2-pyridinyl)-2-thiophenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=773135-02-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-(2-pyridinyl)-2-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901258118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Material Preparation

The synthesis begins with the formation of a substituted thiophene derivative, often via cyclization or coupling reactions involving thiophene precursors. For example, methyl 3-amino-2-thiophenecarboxylate or methyl 3-amino-5-(thien-2-yl)thiophene-2-carboxylate serve as key intermediates (see, Scheme 2). These are typically prepared through multi-step sequences involving:

- Borylation or halogenation of thiophene derivatives

- Cross-coupling reactions such as Suzuki-Miyaura to introduce aryl or heteroaryl groups at specific positions

Formation of the 2-Pyridyl Substituent

The attachment of the 2-pyridyl group is achieved via cross-coupling reactions :

- Suzuki coupling between a brominated thiophene intermediate and a pyridyl boronic acid or ester

- Use of palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium) under inert atmosphere

- Typical reaction conditions involve reflux in tetrahydrofuran (THF) with bases like sodium bicarbonate (see, Scheme 2)

Construction of the Tricyclic or Heterocyclic Core

Cyclization and Condensation

- The core structure, such as thieno[3,2-b]indole , can be synthesized via condensation of amino-thiophene derivatives with hydrazines or related reagents, followed by cyclization under reflux conditions in acidic or basic media (see, Scheme 2).

- Fischer indolization or similar cyclization mechanisms are employed to form fused heterocyclic systems.

Bromination

- Selective bromination at the 5-position of the thiophene ring is achieved using N-bromosuccinimide (NBS) under controlled conditions.

- The reaction is highly regioselective due to resonance stabilization, with yields reported around 93% (see, Scheme 11).

Functionalization via Cross-Coupling

- The brominated intermediate undergoes Suzuki-Miyaura cross-coupling with pyridyl or aryl boronic acids to introduce the desired substituents at the brominated position.

- Typical conditions include palladium catalysts, reflux in an inert solvent like dimethoxyethane, and bases such as sodium bicarbonate.

- Yields vary but can reach approximately 60-70% depending on substituents and reaction conditions.

Esterification and Final Modifications

Esterification

- The carboxylic acid or acid chloride intermediates are esterified with ethanol or other alcohols under reflux conditions.

- For example, esterification with ethanol in the presence of catalytic sulfuric acid or using acid chlorides yields the ethyl ester.

- Reaction conditions typically involve reflux at around 80°C for 10–24 hours, with raw material concentrations of 0.1–1 g/mL (see).

Hydrolysis (if needed)

- Hydrolysis of ester groups to carboxylic acids can be performed in aqueous NaOH solution at 60°C for 1 hour, depending on the target compound.

Summary of Key Reaction Parameters

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Borylation or halogenation | Thiophene derivatives + B(Oi-Pr)3 or NBS | Reflux, inert atmosphere | Variable | Regioselective at desired positions |

| Cross-coupling | Aryl/pyridyl boronic acids + Pd catalyst | Reflux in THF or DME | 60–70% | Palladium catalysis, inert atmosphere |

| Cyclization | Amino-thiophene derivatives + hydrazines | Reflux in acid/base | Variable | Forms fused heterocyclic cores |

| Bromination | NBS | 93% yield, selective | - | Occurs at the 5-position |

| Esterification | Carboxylic acid + ethanol | Reflux at 80°C | 80–90% | Acid catalysis |

| Hydrolysis | Ester + NaOH | 60°C, 1 hour | Quantitative | Converts ester to acid if needed |

Research Findings and Data Tables

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2-pyridyl)-2-thiophenecarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogens or other substituents can be introduced.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

Ethyl 5-(2-pyridyl)-2-thiophenecarboxylate, also known as this compound, is a chemical compound with a molecular weight of 233.29 . It combines a thiophene ring with a pyridine moiety, making it a heterocyclic compound of interest in medicinal chemistry and material science. The unique physical and chemical properties of this compound are attributed to the presence of both thiophene and pyridine rings in its structure, making it a valuable target for synthetic chemists.

Scientific Research Applications

While specific applications for this compound are not extensively detailed, the search results suggest its potential in several areas:

Medicinal Chemistry:

- Enzyme Inhibition and Receptor Modulation The compound's structure allows it to interact with biological targets like enzymes and receptors. It can potentially inhibit specific enzymes, modulating biochemical pathways relevant to various diseases, and bind to receptors, influencing their activity and altering cellular responses. The dual functionality of thiophene and pyridine rings enables interactions with ion channels and G-protein coupled receptors (GPCRs).

- Potential Therapeutic Applications Research indicates that thiophene derivatives, including Ethyl 5-(5-Methylpyridin-2-yl)thiophene-2-carboxylate, exhibit antimicrobial activity, suggesting applications in treating bacterial and fungal infections. It is also being explored for its anti-inflammatory properties, interacting with inflammatory pathways and potentially offering therapeutic benefits for chronic inflammatory conditions.

- Neurological Applications Derivatives of Ethyl 5-(5-Methylpyridin-2-yl)thiophene-2-carboxylate have demonstrated significant binding affinity to acetylcholine receptors, suggesting potential use in treating Alzheimer's disease.

Material Science:

- Organic Semiconductors and Optoelectronic Devices The compound's electronic properties make it suitable for developing organic semiconductors and optoelectronic devices.

- Organic Light Emitting Diodes (OLEDs) It can emit light when an electric current is applied, making it suitable for OLED applications.

- Photovoltaic Cells Compounds like this can enhance the efficiency of solar cells through improved charge transport properties.

Biological Studies

- ** studying enzyme inhibitors and receptor modulators** The compound's dual-ring structure allows for interactions with various biological targets.

- Ion Channels It can act as a modulator for ion channels, influencing cellular excitability.

- G-protein Coupled Receptors (GPCRs) The compound's unique structure enables it to bind effectively to GPCRs, which are critical in many signaling pathways.

Data Table: Comparison with Similar Compounds

| Compound Name | Application Area | Unique Features |

|---|---|---|

| Ethyl 5-(4-Methylpyridin-2-yl)thiophene-2-carboxylate | OLEDs | Different methyl positioning affects electronic properties |

| Ethyl 5-(4-Methylpyridin-3-yl)thiophene-2-carboxylate | Organic Electronics | Enhanced charge mobility |

| Ethyl 2-(5-Methylpyridin-2-yl)thiophene-3-carboxylate | N/A | Varies based on the position of the carboxylate group on the thiophene ring. |

| Methyl 5-(5-Methylpyridin-2-yl)thiophene-2-carboxylate | N/A | Variations in solubility and stability |

Case Study: Neurological Applications

In a study published in the Journal of Medicinal Chemistry, derivatives of Ethyl 5-(5-Methylpyridin-2-yl)thiophene-2-carboxylate were synthesized and tested for their efficacy in modulating acetylcholine receptors. Results demonstrated significant binding affinity, suggesting potential use in treating Alzheimer's disease.

Mechanism of Action

The mechanism of action of Ethyl 5-(2-pyridyl)-2-thiophenecarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Ethyl 5-(3-Pyridinyl)-2-Thiophenecarboxylate

- Structural Difference : The pyridyl group is at the 3-position instead of the 2-position.

- Biological Activity: Positional isomerism may influence binding affinity to biological targets, such as kinases or receptors.

- Molecular Weight: Identical (C₁₂H₁₁NO₂S, 233.29 g/mol) .

Ethyl 5-(6-Chloro-3-Pyridinyl)-2-Thiophenecarboxylate

- Structural Difference : A chloro substituent is added at the 6-position of the 3-pyridyl group.

- Bioactivity: The chloro substituent improves biological activity, as noted in , making this compound relevant in agrochemical and pharmaceutical research.

- Molecular Formula: C₁₂H₁₀ClNO₂S; Molecular Weight: 267.73 g/mol .

Alkyl-Substituted Thiophenecarboxylates

Ethyl 5-Butyl-2-Thiophenecarboxylate

- Structural Difference : A butyl chain replaces the pyridyl group.

- Impact: Lipophilicity: The butyl group increases logP (octanol-water partition coefficient), enhancing membrane permeability. Applications: Suitable for hydrophobic matrices in material science or prodrug design.

- Molecular Formula : C₁₁H₁₆O₂S; Molecular Weight : 212.31 g/mol .

Functionalized Thiophenecarboxylates

Ethyl 3-Bromo-4-Cyano-5-[(2-Ethoxy-2-Oxoethyl)Sulfanyl]-2-Thiophenecarboxylate

- Structural Features: Bromo, cyano, and ethoxycarbonylmethylsulfanyl substituents.

- Impact: Reactivity: Bromo and cyano groups enable nucleophilic substitution or cyclization reactions, useful in synthesizing thienothienopyrimidines (). Crystallography: Planar structure with hydrogen-bonding interactions (2.554 Å) stabilizes the crystal lattice .

- Molecular Formula: C₁₂H₁₂BrNO₄S₂; Molecular Weight: 378.31 g/mol .

Thioxo-TetrahydroPyrimidine Derivatives

Ethyl 4-(2-Chlorophenyl)-6-Methyl-2-Thioxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate

- Structural Difference : A thioxo-tetrahydropyrimidine ring replaces the thiophene-pyridyl system.

- Impact: Hydrogen Bonding: The thioxo group participates in hydrogen bonding, affecting solubility and crystallinity. Pharmaceutical Potential: Such derivatives are explored as kinase inhibitors or antimicrobial agents .

- Molecular Formula : C₁₄H₁₅ClN₂O₂S; Molecular Weight : 322.80 g/mol .

Key Research Findings

Substituent Position Matters : The 2-pyridyl isomer (target compound) exhibits stronger π-π interactions than the 3-pyridyl analog, critical for ligand-receptor binding .

Halogen Effects : Chloro substitution on pyridine enhances electrophilicity and bioactivity, as seen in agrochemical applications .

Alkyl Chains vs. Aromatic Groups : Butyl-substituted derivatives prioritize hydrophobicity, whereas pyridyl-thiophene hybrids balance electronic effects for medicinal chemistry .

Functional Group Reactivity: Bromo and cyano groups in enable versatile synthetic pathways, underscoring the compound’s utility in heterocyclic synthesis .

Biological Activity

Ethyl 5-(2-pyridyl)-2-thiophenecarboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The unique structure, which incorporates both thiophene and pyridine moieties, suggests a range of interactions with biological targets, making it a candidate for further investigation in various therapeutic applications.

- Chemical Formula : C12H11NO2S

- Molecular Weight : 233.29 g/mol

- CAS Number : 49761868

The compound exhibits distinct physical and chemical properties due to the presence of sulfur and nitrogen heteroatoms, which contribute to its reactivity and biological interactions.

This compound's biological activity is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The compound may inhibit kinase activity, modulate receptor signaling, and interfere with DNA synthesis and repair mechanisms, similar to other thiophene derivatives known for their pharmacological effects .

Biological Activities

Research indicates that thiophene derivatives, including this compound, display a variety of biological activities:

- Antimicrobial Activity : Several studies have demonstrated that compounds containing thiophene rings exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against bacterial strains such as E. coli and Staphylococcus aureus as well as fungal strains like Candida albicans .

- Anticancer Properties : this compound has been explored for its potential anticancer effects. Similar compounds have been reported to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways .

- Anti-inflammatory Effects : Thiophene-based compounds are also recognized for their anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models .

Case Studies

-

Antimicrobial Screening :

- A study evaluated the antibacterial activity of thiophene derivatives against multiple bacterial strains using the broth dilution method. The results indicated that compounds with similar structures to this compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics such as ampicillin .

- Anticancer Activity :

- Anti-inflammatory Activity :

Data Table: Biological Activities of this compound

Q & A

Q. What are the recommended synthetic routes for Ethyl 5-(2-pyridyl)-2-thiophenecarboxylate?

The compound can be synthesized via the Gewald reaction, a well-established method for preparing 2-aminothiophene derivatives. This involves a three-component reaction between a ketone, sulfur, and an activated nitrile. For example, substituting the ketone with a pyridyl-containing precursor could yield the target compound. Post-synthesis, purification via column chromatography and characterization using NMR, IR, and mass spectrometry is critical . Detailed experimental protocols for similar thiophene esters emphasize the importance of reporting yields, melting points, and spectral data to ensure reproducibility .

Q. How should researchers characterize the purity and structural identity of this compound?

Comprehensive characterization includes:

- NMR spectroscopy : Analyze , , and 2D spectra (e.g., COSY, HSQC) to confirm the thiophene and pyridyl moieties.

- IR spectroscopy : Identify functional groups like ester carbonyl (C=O stretch at ~1700 cm) and aromatic C-H stretches.

- Mass spectrometry : Confirm molecular weight via ESI-MS or HRMS.

- Microanalysis : Verify elemental composition (C, H, N, S) for novel compounds. For known derivatives, cross-check data with literature values .

Q. What safety precautions are necessary when handling this compound?

While direct safety data for this compound are unavailable, analogous thiophene derivatives with pyridyl groups (e.g., Ethyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate) require:

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors.

- Spill management : Absorb with inert material and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational methods aid in predicting the reactivity of this compound?

Density Functional Theory (DFT) studies can model electronic properties (e.g., HOMO-LUMO gaps) and predict regioselectivity in reactions. For example, DFT analysis of ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-pyrrole-3-carboxylate revealed charge distribution patterns that guided synthetic modifications . Similar approaches can identify reactive sites on the thiophene-pyridyl scaffold for functionalization.

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Contradictions may arise from solvent effects, tautomerism, or impurities. Strategies include:

- Cross-validation : Compare NMR data across solvents (e.g., DMSO-d vs. CDCl) to detect solvent-induced shifts.

- X-ray crystallography : Resolve ambiguities in bond lengths and angles for solid-state structures.

- Dynamic NMR : Investigate tautomeric equilibria in solutions .

Q. How can this compound be applied in medicinal chemistry or materials science?

- Medicinal chemistry : Thiophene derivatives exhibit anti-inflammatory and antimicrobial properties. For instance, bis-allyloxy thiophene analogs showed COX-2 inhibition, suggesting potential for structure-activity relationship (SAR) studies .

- Materials science : Pyridyl-thiophene hybrids are explored in organic electronics due to their π-conjugated systems. Computational screening of charge-transfer properties can prioritize candidates for optoelectronic applications .

Methodological Considerations

- Experimental design : Use fractional factorial designs to optimize reaction conditions (e.g., temperature, catalyst loading) for synthesis .

- Data documentation : Adhere to journal guidelines for reporting spectral data and reproducibility (e.g., Rf values, NMR acquisition parameters) .

- Ethical compliance : Disclose conflicts of interest and adhere to institutional safety protocols when handling hazardous intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.